

discovery and history of 3,4-Dichloroisothiazole-5-carbonitrile

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Compound of Interest

Compound Name: 3,4-Dichloroisothiazole-5-carbonitrile

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An In-depth Technical Guide to **3,4-Dichloroisothiazole-5-carbonitrile**: From Discovery to Modern Synthesis

Introduction: A Pivotal Heterocyclic Intermediate

3,4-Dichloroisothiazole-5-carbonitrile is a halogenated heterocyclic compound that has emerged as a crucial building block in the synthesis of specialized agrochemicals. Characterized by a five-membered isothiazole ring substituted with chlorine atoms at the 3 and 4 positions and a nitrile group at the 5 position, this molecule serves as a versatile precursor for a range of biologically active compounds. Its primary significance lies in its role as a key intermediate for synthesizing fungicides that not only exhibit direct antifungal activity but can also induce systemic acquired resistance (SAR) in plants, effectively activating their natural defense mechanisms.^{[1][2]} This guide provides a comprehensive overview of its discovery, the evolution of its synthesis, its chemical properties, and its applications, tailored for researchers and professionals in chemical and drug development.

Part 1: The Genesis of a Molecule - Discovery and Early Patents

The recorded history of **3,4-Dichloroisothiazole-5-carbonitrile** begins in the mid-1960s, driven by the search for new agrochemical agents. The foundational work is detailed in a patent filed by the Pennwalt Corporation.

The Pioneering Synthesis (1965):

The first documented synthesis of **3,4-Dichloroisothiazole-5-carbonitrile** is described in U.S. Patent 3,341,547, filed on October 1, 1965, by inventor Everett A. Mailey. The initial goal was the development of novel herbicides. The patent discloses a method for producing 3,4-dichloroisothiazoles from basic chemical precursors: carbon disulfide (CS_2), an alkali metal cyanide (such as sodium cyanide, $NaCN$), and chlorine gas (Cl_2).

A crucial insight from this early work was the discovery that while the 5-cyano derivative itself possessed minimal herbicidal properties, its hydrolyzed form, 3,4-Dichloroisothiazole-5-carboxylic acid, exhibited surprisingly potent plant growth-inhibiting effects compared to its isomers.^[3] This established the nitrile's primary value as a stable intermediate for more active molecules.

Alternative Early Routes (1970s):

In the following decade, competitors explored different synthetic avenues. Notably, patents filed by Bayer AG in 1972 (DE2231097 and DE2231098) outlined alternative methods. These processes utilized different starting materials, such as the reaction of trichloroacetonitrile with sulfur, or dichlorofumaronitrile and tetrachlorosuccinonitrile with sulfur, showcasing the diverse chemical strategies being investigated to access this valuable isothiazole core.^[4]

Part 2: Evolution of Synthetic Methodologies

The synthesis of **3,4-Dichloroisothiazole-5-carbonitrile** has evolved significantly since its discovery, with advancements focused on improving yield, purity, and, most importantly, industrial safety.

Methodology 1: The Original Pennwalt Process (Cyanide-Based)

This foundational method involves the reaction of sodium cyanide and carbon disulfide to form a sodium cyanodithioformate complex, which is subsequently chlorinated. The control of temperature during the chlorination step is a critical parameter; maintaining the reaction between 20°C and 50°C is essential for favoring the formation of the desired 3,4-dichloro isomer.

Experimental Protocol (Adapted from U.S. Patent 3,341,547A):[3]

- Formation of Cyanodithioformate: To a solution of sodium cyanide (196 g, 4.0 moles) in dimethylformamide (1800 ml), add carbon disulfide (304 g, 4.0 moles) over approximately 75 minutes. Allow the temperature to rise without external cooling.
- Heating and Crystallization: Upon completion of the addition, heat the mixture to 60°C for approximately 50 minutes and then allow it to stand overnight, during which the crystalline sodium cyanodithioformate complex forms.
- Chlorination: Maintain the reaction mixture at a temperature of 35-40°C and pass chlorine gas (281 g, 4.0 moles) over it. The addition typically takes about 1.5 hours. The mixture will undergo several color changes (dark brown, red, reddish-yellow, brown).
- Work-up and Purification: The crude product is worked up and can be purified by steam distillation or recrystallization from a solvent like cyclohexane to yield 5-cyano-3,4-dichloroisothiazole.

Figure 1: Original Pennwalt Synthesis Pathway (1965)

Methodology 2: A Modern Approach for Enhanced Safety

A significant drawback of the original synthesis is its reliance on highly toxic sodium cyanide.[4] To mitigate the risks associated with its industrial-scale use, modern processes have been developed that replace it with safer alternatives. A 2018 patent (CN109320472B) details a method using a low-toxicity ferricyanide complex.[4]

This innovative process reacts a ferricyanide complex (e.g., sodium ferrocyanide) with carbon disulfide and chlorine in the presence of a catalyst, such as a copper or palladium salt. This route avoids the direct handling of sodium cyanide, substantially improving the safety profile of the manufacturing process while achieving high product purity (>98%).[4]

Experimental Protocol (Adapted from CN109320472B):[4]

- Initial Suspension: Suspend a ferricyanide complex (e.g., sodium ferrocyanide) and a catalyst (e.g., CuI, PdCl₂) in an aprotic polar solvent.

- Carbon Disulfide Addition: Cool the suspension and add carbon disulfide dropwise, maintaining the temperature between 20-30°C. Stir for 1 hour.
- Reaction Heating: Heat the mixture to between 40-140°C and continue the reaction for 5-70 hours.
- Staged Chlorination: Cool the reaction solution. Introduce a portion of the required chlorine gas at 20-30°C, stir at 40-100°C for 1 hour, and then introduce the remaining chlorine gas.
- Final Reaction: After the second chlorine addition, continue the reaction for 2-3 hours at 60-120°C to obtain the final product.
- Purification: The product is purified via solvent recovery, extraction with a solvent like ethyl acetate, and crystallization.

Figure 2: Modern Safety-Enhanced Synthesis Pathway

Part 3: Physicochemical Properties and Key Reactions

Understanding the properties and reactivity of **3,4-Dichloroisothiazole-5-carbonitrile** is essential for its application as a synthetic intermediate.

Summary of Physicochemical Properties:

Property	Value	Source
CAS Number	18480-52-9	[5][6]
Molecular Formula	C ₄ Cl ₂ N ₂ S	[6][7]
Molecular Weight	179.02 g/mol	[7]
Melting Point	83.5 - 85.0 °C	
Boiling Point	154 °C at 760 mmHg	[7]
Appearance	White to pale yellow solid	
Storage	Store sealed in a dry environment at 2-8°C	[6][7]

Core Reactivity: Hydrolysis to Carboxylic Acid

The most critical reaction of **3,4-Dichloroisothiazole-5-carbonitrile** is the hydrolysis of its nitrile (-C≡N) group to form 3,4-Dichloroisothiazole-5-carboxylic acid. This transformation is fundamental, as the carboxylic acid (or its acid chloride derivative) is the immediate precursor used to create a vast array of amide and ester derivatives.[8][9] The hydrolysis is typically achieved under alkaline conditions, for example, by heating with sodium hydroxide in a solvent like methanol or ethanol.[8][10]

Figure 3: Key Hydrolysis Reaction Pathway

Part 4: Applications in Agrochemical Development

The primary utility of **3,4-Dichloroisothiazole-5-carbonitrile** is as a scaffold for novel fungicides and plant activators. Its derivatives have shown potent activity against a wide range of plant pathogens.

1. Intermediate for Novel Fungicides: Research has demonstrated that the 3,4-dichloroisothiazole moiety, when incorporated into larger molecular structures, can yield compounds with a broad spectrum of fungicidal activity.[1][11] It is a key building block for the resistance-inducing fungicide Isotianil.[4] Scientific literature describes the synthesis of several classes of fungicides derived from it:

- Strobilurin Analogs: By linking the isothiazole core to a strobilurin pharmacophore, researchers have developed potent fungicides that target the mitochondrial respiration chain in fungi.[1][2][11]
- Cycloalkylsulfonamides: A series of novel 3,4-dichloroisothiazole-based cycloalkylsulfonamides have shown significant fungicidal activity, particularly against *Botrytis cinerea*, the fungus responsible for grey mold disease.[12]
- Coumarin Derivatives: Esterification of 4-(3,4-dichloroisothiazole)-7-hydroxycoumarins has yielded compounds with excellent efficacy against pathogens like *Pseudoperonospora cubensis* (downy mildew).[13]

2. Induction of Systemic Acquired Resistance (SAR): Beyond direct fungicidal action, certain derivatives of **3,4-Dichloroisothiazole-5-carbonitrile** function as plant activators.[1][14] These compounds can trigger a plant's innate immune system, leading to a state of heightened defense against a broad range of pathogens. This mode of action is highly desirable in modern agriculture as it can reduce the reliance on traditional fungicides and help manage the development of resistance.[1]

Conclusion

From its initial discovery in a search for herbicides in the 1960s, **3,4-Dichloroisothiazole-5-carbonitrile** has evolved into a cornerstone intermediate for the agrochemical industry. The journey of its synthesis from a hazardous cyanide-based process to safer, modern alternatives reflects the chemical industry's progress in prioritizing safety and efficiency. Its role as a precursor to potent fungicides and innovative plant activators ensures its continued relevance in the development of next-generation crop protection solutions. For researchers in the field, this versatile isothiazole scaffold remains a promising platform for discovering new molecules to address the ongoing challenges of global food security.

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